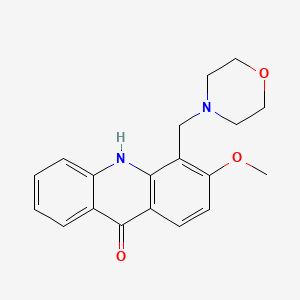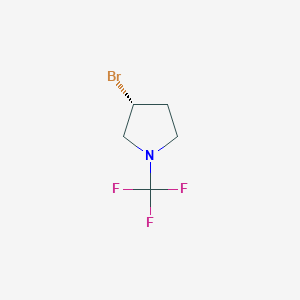
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles . Another method involves the use of acyl or sulfonyl chlorides in the presence of triethylamine, leading to the formation of the desired imidazole derivative .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and cost-effective methods. One common approach is the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
化学反応の分析
Types of Reactions
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazoles, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Imidazole derivatives are explored for their potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound is utilized in the development of dyes, catalysts, and other functional materials
作用機序
The mechanism of action of N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways .
類似化合物との比較
Similar Compounds
- 2-(1H-Imidazol-1-yl)ethanamine
- N-Methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine
- 2-(2-Nitroimidazol-1-yl)ethanamine
Uniqueness
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl groups at both the nitrogen and carbon atoms of the imidazole ring enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
N-ethyl-1-(1-ethylimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-4-10-8(3)9-11-6-7-12(9)5-2/h6-8,10H,4-5H2,1-3H3 |
InChIキー |
CIRGEZFEHPTGLO-UHFFFAOYSA-N |
正規SMILES |
CCNC(C)C1=NC=CN1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)
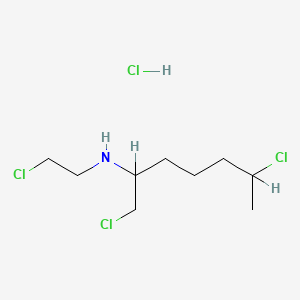
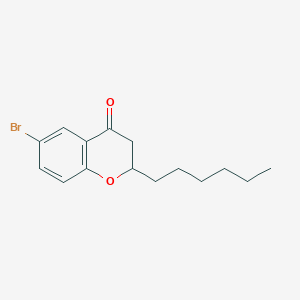
![7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13965516.png)
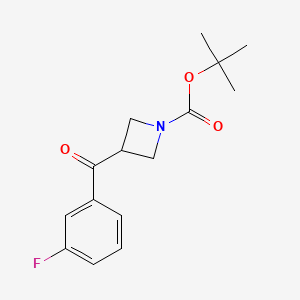

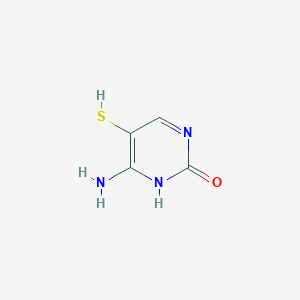
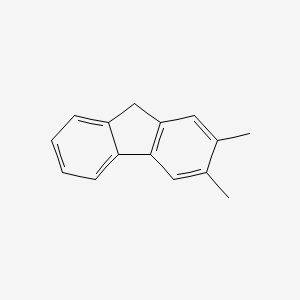
![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
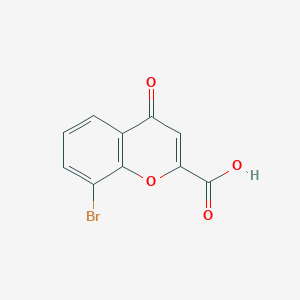
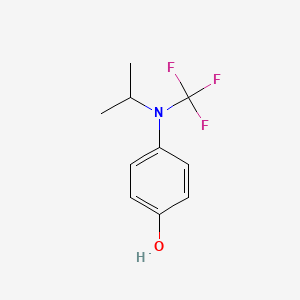
![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)
